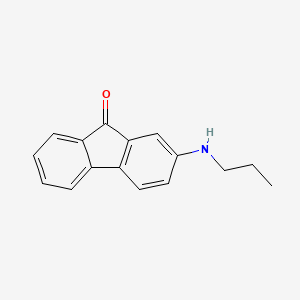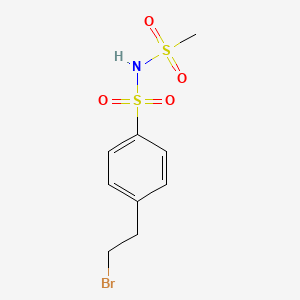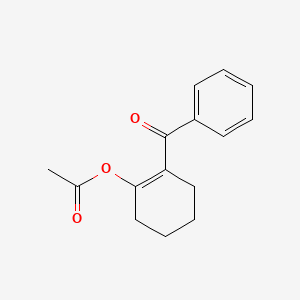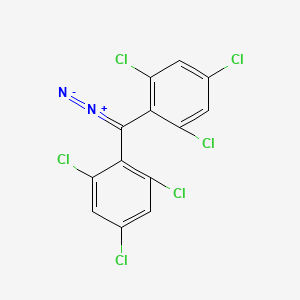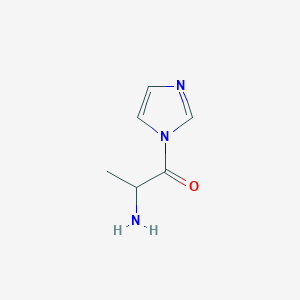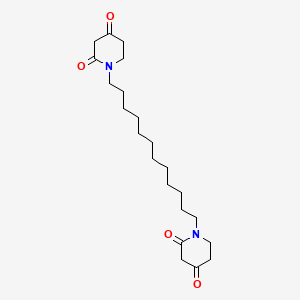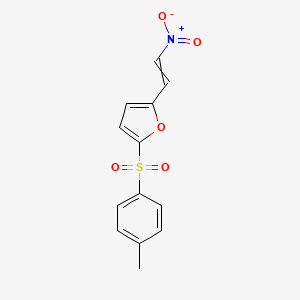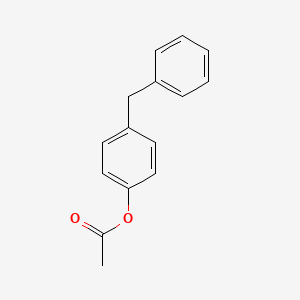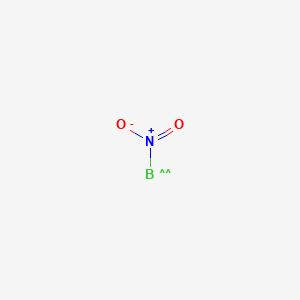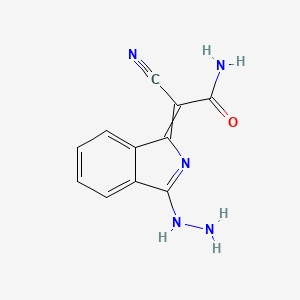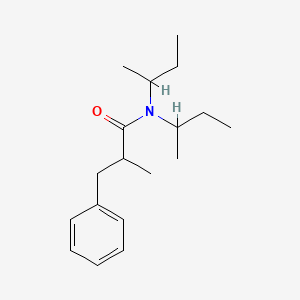![molecular formula C13H28O2Si2 B14362863 [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) CAS No. 93679-84-6](/img/structure/B14362863.png)
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) is an organosilicon compound characterized by the presence of a cyclohexene ring substituted with a methyl group and two trimethylsilane groups connected via oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) typically involves the reaction of 3-methylcyclohex-1-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Epoxides, ketones, and alcohols.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and organometallic compounds.
Applications De Recherche Scientifique
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for alcohols and amines.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the nature of the reagents and conditions used. Its trimethylsilyl groups provide steric protection and enhance the stability of the compound, allowing it to participate in selective reactions. The cyclohexene ring and methyl group contribute to the compound’s reactivity and influence its interaction with biological targets.
Comparaison Avec Des Composés Similaires
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) can be compared with other similar compounds, such as:
3-Methylcyclohex-1-ene: Lacks the trimethylsilyl groups and has different reactivity and applications.
Trimethylsilyl ethers: Compounds with similar protecting groups but different core structures.
Cyclohexene derivatives: Compounds with various substituents on the cyclohexene ring, leading to different chemical and biological properties.
The uniqueness of [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) lies in its combination of a cyclohexene ring with trimethylsilyl groups, providing a balance of stability and reactivity that is valuable in both synthetic and research applications.
Propriétés
Numéro CAS |
93679-84-6 |
|---|---|
Formule moléculaire |
C13H28O2Si2 |
Poids moléculaire |
272.53 g/mol |
Nom IUPAC |
trimethyl-(3-methyl-2-trimethylsilyloxycyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C13H28O2Si2/c1-11-9-8-10-12(14-16(2,3)4)13(11)15-17(5,6)7/h11H,8-10H2,1-7H3 |
Clé InChI |
KEAINDMRTBRAAK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(=C1O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


